2alpha-Isopropylaziridine
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Overview
Description
2alpha-Isopropylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 2alpha-Isopropylaziridine can be synthesized through several methods, including:
Cyclization of Haloamines: This involves the intramolecular nucleophilic substitution of a halide by an amine group, leading to the formation of the aziridine ring.
Nitrene Addition: Nitrenes, generated in situ from precursors like iodosobenzene diacetate and sulfonamides, can add to alkenes to form aziridines.
Epoxide Ring-Opening: The reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction, can yield aziridines.
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the base-induced elimination of sulfate esters derived from amino alcohols .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Isopropylaziridine undergoes various chemical reactions, including:
Oxidation: Oxidative cleavage of the aziridine ring can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert aziridines to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the aziridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted aziridines or open-chain amines.
Scientific Research Applications
2alpha-Isopropylaziridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2alpha-Isopropylaziridine involves its high ring strain and reactivity, which allows it to participate in various chemical reactions. The nitrogen atom in the aziridine ring can act as a nucleophile or electrophile, facilitating reactions with a wide range of substrates. The isopropyl group at the 2alpha position can influence the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family, with a simpler structure and similar reactivity.
2alpha-Methylaziridine: Similar to 2alpha-Isopropylaziridine but with a methyl group instead of an isopropyl group.
Azetidine: A four-membered ring analog of aziridine with different ring strain and reactivity.
Uniqueness: this compound is unique due to the presence of the isopropyl group at the 2alpha position, which can enhance its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other aziridines and azetidines, making it valuable for specific synthetic applications .
Biological Activity
2alpha-Isopropylaziridine is a nitrogen-containing compound characterized by its three-membered ring structure. As a member of the aziridine family, it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of aziridine derivatives, including this compound. Aziridines are known to act as alkylating agents, which can disrupt cellular processes in bacteria and other pathogens. The biological evaluation of aziridine derivatives has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Aziridine Derivatives
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 128-256 | Gram-positive bacteria |
Mitomycin C | <1 | Gram-positive bacteria |
Other aziridine derivatives | Varies | Various pathogens |
The minimum inhibitory concentration (MIC) values indicate that while this compound exhibits some antimicrobial activity, it is less potent compared to well-established agents like Mitomycin C .
Antitumor Activity
Aziridines, including this compound, have been studied for their antitumor effects. The mechanism often involves the formation of DNA cross-links, which inhibit replication and lead to cell death. For instance, compounds like Imexon have shown efficacy against human myeloma cells by disrupting redox balance and inducing apoptosis through mitochondrial pathways .
Case Study: Antitumor Effects of Aziridines
In a study involving various aziridine derivatives, researchers found that specific structural modifications significantly enhanced their cytotoxicity against cancer cell lines. For example, the introduction of isopropyl groups at certain positions increased the overall biological activity compared to simpler derivatives .
Structure-Activity Relationship (SAR)
The biological activity of aziridines is heavily influenced by their structural features. The presence of specific substituents can either enhance or diminish their efficacy. For instance, substituents at the R1 and R2 positions in aziridine derivatives were found to play critical roles in determining their antibacterial potency .
Table 2: Structure-Activity Relationship of Aziridine Derivatives
R1 Position | R2 Position | Antibacterial Activity |
---|---|---|
Methyl | Isopropyl | High |
Cyclohexyl | Isopropyl | Moderate |
Methyl | Dimethyl | Low |
This table illustrates how variations in substituent groups can lead to significant differences in biological activity, underscoring the importance of careful design in drug development.
Properties
IUPAC Name |
(2R)-2-propan-2-ylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQHOGTBDMULK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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